N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide
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Description
The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a methoxyacetyl group, a tetrahydroquinoline group, and an isoxazole group. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each targeting a different functional group. The methoxyacetyl group could potentially be introduced using a reagent like methoxyacetyl chloride . The tetrahydroquinoline and isoxazole rings would likely require more complex synthetic strategies .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and isoxazole rings would contribute to the rigidity of the molecule, while the methoxyacetyl group would add some flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The methoxyacetyl group could potentially undergo reactions with nucleophiles, while the tetrahydroquinoline and isoxazole rings might be involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid and could affect its solubility and stability. The methoxyacetyl group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Novel chemical entities, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds are highlighted for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory properties, with certain derivatives showing high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Cytotoxic Activities
Carboxamide derivatives of benzofuro[2,3-b]quinoline, 6H-Quinindoline, Indeno[2,1-b]quinoline, and [1]Benzothieno[2,3-b]quinoline have been synthesized, exhibiting growth inhibition properties in a series of cancer cell lines, although generally found to be less active than their isomeric series (Bu et al., 2000).
Radioligand Binding Studies
Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with findings suggesting modifications in the structure can significantly influence their binding affinity and potential as therapeutic agents (Graulich et al., 2006).
Heck Reaction Synthesis
The Heck reaction has been applied for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing a methodological advancement in the synthesis of complex organic compounds (Ture et al., 2011).
Antibacterial Activity
Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have been synthesized, displaying moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria (Qu et al., 2018).
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-14(9-18-24-11)17(22)19-13-6-5-12-4-3-7-20(15(12)8-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRIRBRMUKTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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